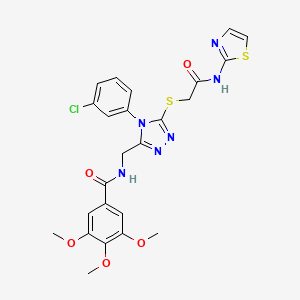

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN6O5S2/c1-34-17-9-14(10-18(35-2)21(17)36-3)22(33)27-12-19-29-30-24(31(19)16-6-4-5-15(25)11-16)38-13-20(32)28-23-26-7-8-37-23/h4-11H,12-13H2,1-3H3,(H,27,33)(H,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEBKHIUROMKQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates several bioactive moieties, including thiazole and triazole rings. These components are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C22H24ClN5O4S

- Molecular Weight : 480.4 g/mol

- Key Functional Groups :

- Thiazole ring

- Triazole ring

- Benzamide group

Anticancer Activity

Research has indicated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. For example:

- Mechanism of Action : The thiazole and triazole rings are believed to interact with various cellular targets including Bcl-2 proteins, which are involved in regulating apoptosis. The presence of electron-donating groups enhances the cytotoxic activity against cancer cell lines.

-

Case Studies :

- In a study evaluating similar thiazole derivatives, compounds showed IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .

- Molecular docking studies suggested that these compounds may inhibit tyrosine kinases (e.g., CDK2), which are crucial for cancer cell proliferation .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 9 | 1.61 ± 1.92 | Jurkat Cells |

| Compound 10 | 1.98 ± 1.22 | A431 Cells |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

- Antibacterial Efficacy : Thiazoles have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of chlorine substituents may enhance this activity by increasing lipophilicity and membrane permeability .

- Research Findings :

Anti-inflammatory Activity

The benzamide portion of the compound is associated with anti-inflammatory effects:

- Mechanism : Compounds with benzamide structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

- Evidence from Literature : Studies indicate that similar compounds can reduce inflammation markers in various experimental models .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of such compounds:

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity due to the presence of the triazole and thiazole rings. These moieties enhance its efficacy against various pathogens. Studies have shown that derivatives of triazoles possess broad-spectrum antifungal properties, making them suitable candidates for further development as antifungal agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy. Specifically, compounds with similar structural features have shown promising results against human chronic myelogenous leukemia cells . The mechanism of action is believed to involve the disruption of cellular processes essential for cancer cell survival.

Agricultural Applications

Fungicides and Pesticides

Given its antifungal properties, the compound is being explored as a potential fungicide in agricultural settings. Its ability to inhibit fungal growth suggests it could be effective in protecting crops from fungal diseases. Research indicates that compounds with similar structures have been successfully utilized in agricultural formulations to combat various fungal pathogens .

Biocidal Applications

The thiazole and sulfur-containing groups within the compound hint at possible biocidal applications. Researchers are investigating its use as a biocide in industrial processes and water treatment to control microbial growth . This application is particularly relevant in maintaining hygiene standards and preventing biofilm formation in various environments.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazole-thioether scaffold in this compound?

- The synthesis of the 1,2,4-triazole core can be achieved via cyclization of thiosemicarbazides under reflux in ethanol, as demonstrated in analogous triazole-thiol derivatives . For the thioether linkage, coupling reactions using substituted chloroacetamides with thiol-containing intermediates in PEG-400 with a Bleaching Earth Clay catalyst (pH 12.5, 70–80°C) are effective . TLC monitoring and recrystallization in aqueous acetic acid are critical for purification.

Q. How should researchers characterize the thiazole and triazole moieties in this compound?

- IR spectroscopy identifies key functional groups:

- N–H stretching (3100–3300 cm⁻¹ for thiazole/triazole amines).

- C=O (1650–1750 cm⁻¹ for the oxoethyl group).

- C–S (600–700 cm⁻¹ for thioether).

- ¹H NMR reveals substituent effects:

- Thiazole protons (δ 7.2–8.1 ppm, aromatic).

- Triazole methylene (δ 4.5–5.0 ppm).

- Trimethoxybenzamide OCH₃ (δ 3.7–3.9 ppm) .

Q. What role do the 3,4,5-trimethoxybenzamide and 3-chlorophenyl groups play in structural stability?

- The trimethoxybenzamide group enhances solubility via methoxy groups and participates in π-π stacking for crystallinity. The 3-chlorophenyl group increases lipophilicity, influencing membrane permeability . X-ray crystallography of related triazole-thiol derivatives confirms planar geometries stabilized by intramolecular hydrogen bonds .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether linkage under heterogeneous catalysis?

- Key variables :

- Catalyst loading: 10 wt% Bleaching Earth Clay maximizes surface area for thiol-chloroacetamide coupling .

- Solvent choice: PEG-400 enhances solubility of polar intermediates while minimizing side reactions.

- Temperature control: 70–80°C balances reactivity and decomposition risks.

- Troubleshooting : Lower yields may arise from incomplete deprotonation of the thiol; adjust pH to 12.5–13.0 .

Q. How do tautomeric equilibria in the triazole-thione moiety affect biological activity?

- The triazole-thione/thiol tautomerism (evident in IR and ¹H NMR shifts) alters electron density, impacting binding to enzymatic targets like cytochrome P450. Computational studies (DFT) suggest the thione form dominates in polar solvents, enhancing hydrogen-bonding potential .

Q. What strategies resolve contradictions in reported antimicrobial activity for similar triazole-thioether derivatives?

- Data reconciliation :

- Bioassay variability: Check MIC protocols (e.g., broth dilution vs. agar diffusion) .

- Substituent effects: The 3-chlorophenyl group in this compound may reduce Gram-negative activity compared to 4-fluorophenyl analogs .

Q. How can computational modeling predict the compound’s interaction with cancer-related kinases?

- Docking studies : Use AutoDock Vina to model binding to EGFR or VEGFR-2.

- The thiazole-2-ylamino group forms hydrogen bonds with kinase hinge regions.

- Trimethoxybenzamide occupies hydrophobic pockets, as seen in analogs with IC₅₀ < 1 µM .

Methodological Notes

- Spectral contradictions : Discrepancies in ¹H NMR chemical shifts (e.g., thiazole protons) may arise from solvent polarity or concentration effects. Always compare data under identical conditions .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal tests) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.